molecular formula C17H24ClF3N4O B10968449 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B10968449
M. Wt: 392.8 g/mol
InChI Key: KKQZXJRWAQVNIU-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, and an acetamide moiety linked to an isopropyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of substituents: The chloro, cyclopropyl, and trifluoromethyl groups are introduced via electrophilic or nucleophilic substitution reactions.

    Formation of the acetamide linkage: This involves the reaction of the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

    Attachment of the piperidine ring: The final step involves the coupling of the acetamide derivative with an isopropyl-substituted piperidine under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may influence various signaling pathways, affecting cell growth, differentiation, or apoptosis.

    Interacting with nucleic acids: It can bind to DNA or RNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE can be compared with other similar compounds, such as:

    2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ISOPROPYL-4-PIPERIDYL)ACETAMIDE: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.

    Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring can exhibit distinct reactivity and biological activities.

    Other acetamide derivatives: Variations in the acetamide moiety can influence the compound’s stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C17H24ClF3N4O

Molecular Weight

392.8 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-propan-2-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C17H24ClF3N4O/c1-10(2)24-7-5-12(6-8-24)22-13(26)9-25-15(11-3-4-11)14(18)16(23-25)17(19,20)21/h10-12H,3-9H2,1-2H3,(H,22,26)

InChI Key

KKQZXJRWAQVNIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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